molecular formula C26H36ClNO16 B13413434 Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac

Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac

Cat. No.: B13413434
M. Wt: 654.0 g/mol
InChI Key: CUDKECKUZKCNJP-GNIOKVDUSA-N
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Description

The compound “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is a complex glycan structure. Glycans are essential biomolecules involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition. This particular glycan is characterized by multiple acetylated galactose (Gal) and N-acetylglucosamine (GlcNAc) residues, making it a unique and intricate molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially glycosylated using glycosyl donors and acceptors under specific reaction conditions, such as the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such complex glycans often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. The use of recombinant DNA technology allows for the large-scale production of glycosyltransferases, facilitating the industrial synthesis of complex glycans like “this compound”.

Chemical Reactions Analysis

Types of Reactions

“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” can undergo various chemical reactions, including:

    Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.

    Reduction: The reduction of carbonyl groups to form alcohols.

    Substitution: The substitution of acetyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction can yield polyols.

Scientific Research Applications

“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” has several scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its role in cell-cell communication and immune response.

    Medicine: Explored for its potential as a biomarker for certain diseases and as a therapeutic agent.

    Industry: Utilized in the development of glycan-based materials and biotechnological applications.

Mechanism of Action

The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” exerts its effects involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can trigger various cellular pathways, influencing processes like cell signaling, adhesion, and immune response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylated glycans and glycosylated molecules, such as:

  • GalNAc(b1-4)GlcNAc
  • Gal(b1-3)GalNAc
  • GlcNAc(b1-3)Gal

Uniqueness

“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H36ClNO16

Molecular Weight

654.0 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H36ClNO16/c1-10(29)28-19-22(20(38-13(4)32)17(42-25(19)27)8-36-11(2)30)44-26-24(41-16(7)35)23(40-15(6)34)21(39-14(5)33)18(43-26)9-37-12(3)31/h17-26H,8-9H2,1-7H3,(H,28,29)/t17-,18-,19-,20-,21+,22-,23+,24-,25+,26+/m1/s1

InChI Key

CUDKECKUZKCNJP-GNIOKVDUSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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